Nvp-cgm097
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Overview
Description
NVP-CGM097 is a highly potent and selective MDM2 inhibitor . It binds to the p53 binding-site of the Mdm2 protein, disrupting the interaction between both proteins, leading to an activation of the p53 pathway .
Molecular Structure Analysis
The molecular formula of NVP-CGM097 is C38H49ClN4O8S . Its exact mass is 756.30 and the molecular weight is 757.340 .
Chemical Reactions Analysis
NVP-CGM097 is known to interact with the MDM2 protein, disrupting its interaction with the p53 protein . This disruption leads to the activation of the p53 pathway . In terms of its effect on ATP-binding cassette (ABC) transporters, NVP-CGM097 has been shown to reverse ABCB1-mediated MDR by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .
Physical And Chemical Properties Analysis
NVP-CGM097 has a molecular weight of 659.26 and a molecular formula of C38H47ClN4O4 .
Scientific Research Applications
Clinical Development for Cancer Treatment : NVP-CGM097 has been identified as a promising candidate for treating cancer due to its ability to inhibit the p53:MDM2 protein-protein interaction. It is currently undergoing phase 1 clinical trials for tumors with wild-type p53 (Holzer et al., 2015).
Mechanism of Action and Selectivity : This inhibitor functions by binding to the p53 binding-site of the MDM2 protein, disrupting their interaction and activating the p53 pathway. It exhibits high selectivity, binding to human MDM2 more strongly than other species' forms of the protein (Valat et al., 2014).
Predictive Biomarkers for Treatment Response : A gene expression signature consisting of 13 up-regulated genes, which are known p53 downstream target genes, has been identified. This signature predicts sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models (Jeay et al., 2015).
Potential in Overcoming Multidrug Resistance : NVP-CGM097 has been evaluated for its ability to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells, without significantly altering the expression and localization of the ABCB1 protein. It functions by blocking ABCB1-mediated drug efflux, thus enhancing the accumulation of chemotherapeutic drugs in cancer cells (Zhang et al., 2020).
Combination Therapy Potential : Studies have shown that NVP-CGM097, when combined with other anticancer drugs like 5-Fluorouracil, can produce additive effects on the p53-p21-Rb-E2F1 cascade, leading to enhanced tumor cell inhibition (Reuther et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSLRWKONPSRQ-CPOWQTMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-cgm097 | |
CAS RN |
1313363-54-0 |
Source
|
Record name | CGM-097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGM-097 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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